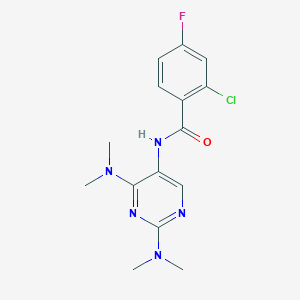
8-Bromo-7-(2-ethoxyethyl)-1,3-dimethylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-7-(2-ethoxyethyl)-1,3-dimethylpurine-2,6-dione, also known as BAY 60-6583, is a selective adenosine A2B receptor agonist. It was first synthesized in 2005 by scientists at Bayer Schering Pharma AG. Since then, it has been extensively studied for its potential applications in various fields including pharmacology, biochemistry, and physiology.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
The compound 8-Bromo-7-(2-ethoxyethyl)-1,3-dimethylpurine-2,6-dione, belonging to the purine derivative family, has been explored in various synthetic pathways demonstrating significant biological activities. A related study highlighted the synthesis of 2-(2-ethoxy-5-substituted-indol-3-ylidene)-1-arylethanones, which include similar ethoxyethyl groups and have shown high antimicrobial activity against bacterial and fungal strains. This underscores the potential of ethoxyethyl-bearing compounds for developing new antimicrobial agents (Ashok et al., 2015).
Role in Organic Synthesis
In organic synthesis, derivatives similar to 8-Bromo-7-(2-ethoxyethyl)-1,3-dimethylpurine-2,6-dione have been utilized as intermediates for constructing complex molecules. For instance, brominated compounds have been effectively used in the regioselective synthesis of pyrimidine annelated heterocycles, demonstrating the versatility of bromo and ethoxyethyl groups in facilitating cyclization reactions to yield heterocyclic compounds with potential biological activities (Majumdar et al., 2001).
Photolysis and Dimerization Reactions
The unique structure of 8-Bromo-7-(2-ethoxyethyl)-1,3-dimethylpurine-2,6-dione suggests its potential in photolysis and dimerization reactions. Similar compounds have been synthesized through photolysis, leading to spiro-dienone compounds, indicating the capability of bromo and ethoxyethyl substituents in promoting photo-induced reactions for synthesizing complex organic molecules (Horii et al., 1974).
Crystal Structure and Molecular Interactions
Research on compounds with structural similarities to 8-Bromo-7-(2-ethoxyethyl)-1,3-dimethylpurine-2,6-dione has also focused on their crystal structures and intermolecular interactions. For instance, a detailed quantitative analysis of intermolecular interactions in a xanthine derivative revealed an anisotropic distribution of interaction energies, suggesting the potential application of such molecules in designing new materials. This points to the importance of structural studies in understanding the material properties of bromo and ethoxyethyl-bearing compounds (Shukla et al., 2020).
Propriétés
IUPAC Name |
8-bromo-7-(2-ethoxyethyl)-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN4O3/c1-4-19-6-5-16-7-8(13-10(16)12)14(2)11(18)15(3)9(7)17/h4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWPYGKQNZGERT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(6-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2614657.png)
![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2614658.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2614660.png)
![2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine hydrochloride hydrate](/img/no-structure.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2614667.png)
![N-(4-fluorobenzyl)-2-[(5-methyl-1H-1,3-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B2614669.png)
![4-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-N-methylpyridine-2-carboxamide](/img/structure/B2614670.png)
![1-(2,2-Difluoro-ethyl)-1H-[1,2,3]triazol-4-ylamine](/img/structure/B2614672.png)

![N-(2,4-dimethoxyphenyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2614675.png)
